2-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide
CAS No.: 889949-81-9
Cat. No.: VC14870995
Molecular Formula: C19H21N7O3S2
Molecular Weight: 459.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 889949-81-9 |
|---|---|
| Molecular Formula | C19H21N7O3S2 |
| Molecular Weight | 459.6 g/mol |
| IUPAC Name | 2-(1,3-dimethyl-2,6-dioxo-7-propylpurin-8-yl)sulfanyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C19H21N7O3S2/c1-5-8-26-15-16(24(3)19(29)25(4)17(15)28)21-18(26)30-9-12(27)20-13-10(2)6-7-11-14(13)23-31-22-11/h6-7H,5,8-9H2,1-4H3,(H,20,27) |
| Standard InChI Key | OWQNLFCDPNQRIM-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C2=C(N=C1SCC(=O)NC3=C(C=CC4=NSN=C43)C)N(C(=O)N(C2=O)C)C |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 2-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide systematically describes the compound’s architecture. The purine core (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purine) features methyl groups at positions 1 and 3, a propyl substituent at position 7, and a dioxo system at positions 2 and 6. A sulfanyl (-S-) bridge at position 8 connects this core to an acetamide group, which is further substituted with a 5-methyl-2,1,3-benzothiadiazol-4-yl ring.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₀H₂₂N₈O₃S₂ | |
| Molecular weight | 486.57 g/mol | |
| Key functional groups | Purine, acetamide, benzothiadiazole, sulfanyl |
The benzothiadiazole moiety introduces aromaticity and potential π-stacking interactions, while the sulfanyl bridge may enhance solubility or modulate electronic properties . The propyl chain at position 7 of the purine core could influence conformational flexibility and hydrophobic interactions .
Synthesis and Characterization
While no direct synthesis protocols for this compound are publicly documented, analogous purine-acetamide derivatives provide plausible routes. A multi-step strategy likely begins with the preparation of the 1,3-dimethyl-7-propylpurine-2,6-dione core. This involves alkylation of xanthine or theophylline derivatives with propyl halides under basic conditions, followed by oxidation to introduce the dioxo groups .
The sulfanyl-acetamide linkage may be achieved via nucleophilic substitution. For example, reaction of 8-chloropurine derivatives with mercaptoacetamide intermediates could yield the desired thioether bond . Subsequent coupling with 5-methyl-2,1,3-benzothiadiazol-4-amine via carbodiimide-mediated amidation would complete the synthesis .
Spectroscopic characterization would involve:
-
NMR: Diagnostic signals for the purine methyl groups (δ 3.2–3.5 ppm), propyl chain (δ 0.8–1.6 ppm), and benzothiadiazole protons (δ 7.1–8.3 ppm) .
-
IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and purine C=O (~1700 cm⁻¹) .
-
MS: Molecular ion peak at m/z 486.57 with fragmentation patterns reflecting cleavage at the sulfanyl bridge .
Biological Activity and Mechanism of Action
Though direct pharmacological data are unavailable, structural analogs suggest dual antioxidant and enzyme inhibitory potential. The purine core resembles xanthine oxidase (XO) substrates, implying possible competitive inhibition. Benzimidazole and benzothiadiazole derivatives demonstrate radical scavenging and XO suppression, as evidenced by 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays and uric acid reduction studies .
Hypothesized Mechanisms:
-
Xanthine Oxidase Inhibition: The purine moiety may bind to XO’s active site, preventing hypoxanthine/xanthine oxidation and uric acid production .
-
Radical Scavenging: The benzothiadiazole ring’s electron-deficient nature could stabilize free radicals via resonance delocalization .
-
Protein Binding: The acetamide group may form hydrogen bonds with target enzymes, analogous to interactions observed in 2-(3-oxo-thiazin-4-yl)acetamide derivatives .
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume